molecular formula C4H5NO2 B046415 Methyl isocyanoacetate CAS No. 39687-95-1

Methyl isocyanoacetate

Cat. No. B046415
CAS RN: 39687-95-1
M. Wt: 101.1 g/mol
InChI Key: CRXFROMHHBMNAB-UHFFFAOYSA-N
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Description

Methyl isocyanoacetate is a chemical compound with the linear formula CNCH2COOCH3 . It is used in the copper-catalyzed, diastereoselective synthesis of oxazolines . It is involved in the direct aldol reaction with carbonyl compounds to prepare corresponding oxazoline by using a catechol-copper network catalyst . It also participates in a four-component Ugi condensation reaction .


Synthesis Analysis

The synthesis of α-isocyanomethyl acetate involves the reaction of N-formyl glycine methyl ester dissolved in re-distilled anhydrous dichloromethane (DCM), and then triethylamine is added. The reaction mixture is cooled in an ice bath with stirring for 15 min. After cooling, phosphorus oxychloride is slowly added dropwise to the inverted system, and then the reaction is continued in an ice bath with stirring for 1 h .


Molecular Structure Analysis

The molecular formula of Methyl isocyanoacetate is C4H5NO2, with an average mass of 99.088 Da and a monoisotopic mass of 99.032028 Da .


Chemical Reactions Analysis

Methyl isocyanoacetate undergoes direct aldol reaction with carbonyl compounds in the presence of solid-phase catechol-copper network catalyst to yield corresponding oxazolines . It also participates in four-component Ugi condensation reaction .


Physical And Chemical Properties Analysis

Methyl isocyanoacetate has a boiling point of 75-76 °C at 10 mmHg, a density of 1.09 g/mL at 25 °C, and a refractive index of n20/D 1.417 (lit.) . It is miscible with organic solvents and slightly miscible with water .

Scientific Research Applications

Synthesis of Five-Membered Heterocycles

Methyl isocyanoacetate is instrumental in synthesizing five-membered heterocycles, which are crucial in medicinal chemistry and new materials. The Barton–Zard pyrrole synthesis is one notable method that utilizes methyl isocyanoacetate for generating substituted pyrroles .

Synthesis of Pyrrole Derivatives

Substituted pyrroles have wide applications, and methyl isocyanoacetate’s reaction with nitroalkenes to generate 1,2-disubstituted pyrroles is a significant application. This synthesis is vital for creating compounds used in medical chemistry .

Aldol Reactions

Methyl isocyanoacetate undergoes direct aldol reactions with carbonyl compounds. This process is facilitated by a solid-phase catechol-copper network catalyst, leading to the formation of oxazolines .

Ugi Condensation Reaction

This compound participates in the four-component Ugi condensation reaction. This multicomponent reaction is a cornerstone in organic synthesis, allowing for the rapid assembly of complex molecules from simpler components .

Diastereoselective Synthesis of Oxazolines

Methyl isocyanoacetate is used in copper-catalyzed, diastereoselective synthesis processes. This application is particularly important for creating oxazolines with specific stereochemistry, which can be crucial for their biological activity .

Catalysis Research

In catalysis, methyl isocyanoacetate has been studied for its interaction with gold catalysts. This research provides insights into the mechanisms of aldol reactions and the effects of catalyst support on selectivity .

Organic Synthesis Building Blocks

The unique features of the isocyano group make methyl isocyanoacetate a valuable building block in organic synthesis. It’s particularly useful for synthesizing nitrogen heterocycles like pyrroles, imidazoles, and oxazoles .

Advancements in Heterocyclic Chemistry

Recent advancements in the chemistry of isocyanides with activated methylene groups, such as methyl isocyanoacetate, have opened up new possibilities in the synthesis of heterocycles with various bonds like C=C, C≡C, C=O, and C=N .

Mechanism of Action

Safety and Hazards

Methyl isocyanoacetate is toxic if inhaled and harmful if swallowed. It causes serious eye damage and severe skin burns. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause drowsiness or dizziness. It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

methyl 2-isocyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXFROMHHBMNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isocyanoacetate

CAS RN

39687-95-1
Record name Methyl isocyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39687-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl isocyanoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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